Cas no 68153-95-7 (N-pentadecylpentadecan-1-amine)
68153-95-7 structure
Product Name:N-pentadecylpentadecan-1-amine
CAS-nummer:68153-95-7
MF:C30H63N
MW:437.827929735184
CID:1725832
PubChem ID:109642
Update Time:2025-04-21
N-pentadecylpentadecan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-pentadecylpentadecan-1-amine
- Amines, di-C12-18-alkyl
- EINECS 268-899-4
- AC1Q4TZM
- (C12-C18)Dialkylamine
- (C12-C18) Dialkylamine
- AC1L36E7
- AR-1K7993
- Amines, di-C12-18-alkyl; EINECS 268-899-4; AC1Q4TZM; (C12-C18)Dialkylamine; (C12-C18) Dialkylamine; AC1L36E7; AR-1K7993;
- DTXSID10873469
- NS00066294
- 68153-95-7
- pentadecane, 1-pentadecylamino-
- SCHEMBL239791
- 35551-81-6
- EC 268-899-4
-
- Inchi: 1S/C30H63N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3
- InChI-sleutel: YDFFPEXFCAUTSL-UHFFFAOYSA-N
- LACHT: N(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC
Berekende eigenschappen
- Exacte massa: 437.496051014g/mol
- Monoisotopische massa: 437.496051014g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 28
- Complexiteit: 260
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 14.2
- Topologisch pooloppervlak: 12Ų
N-pentadecylpentadecan-1-amine Gerelateerde literatuur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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